molecular formula C15H25NO B8470037 2-Propenamide, N,N-dicyclohexyl- CAS No. 25999-14-8

2-Propenamide, N,N-dicyclohexyl-

Cat. No.: B8470037
CAS No.: 25999-14-8
M. Wt: 235.36 g/mol
InChI Key: SAEXFKSTXQREHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, structurally related acrylamide derivatives with cyclohexyl, methyl, or bridging groups are extensively covered. This article focuses on N,N'-methylenebisacrylamide (CAS 110-26-9), a well-characterized compound in the evidence, and compares it to analogous acrylamides to infer properties and applications of hypothetical N,N-dicyclohexyl derivatives.

Properties

CAS No.

25999-14-8

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

N,N-dicyclohexylprop-2-enamide

InChI

InChI=1S/C15H25NO/c1-2-15(17)16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2,13-14H,1,3-12H2

InChI Key

SAEXFKSTXQREHP-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N(C1CCCCC1)C2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Acrylamide derivatives vary significantly in properties based on substituents. Below is a comparative analysis of key compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Risks
N,N'-Methylenebisacrylamide 110-26-9 C₇H₁₀N₂O₂ 154.17 Two acrylamide groups linked via CH₂ Crosslinker in polyacrylamide gels ; Potential human health risks
N,N-Dimethylacrylamide 2680-03-7 C₅H₉NO 99.13 Two methyl groups on amide N Hydrogel synthesis, adhesives
N-Cyclohexyl-2-methylacrylamide 2918-67-4 C₁₀H₁₇NO 169.26 Cyclohexyl and methyl groups Specialty polymers/organic synthesis
N-Cyclohexyl-3-phenyl-2-propenamide 3496 C₁₅H₁₉NO 229.32 Cyclohexyl and phenyl groups Limited data; potential intermediates

Key Findings :

Crosslinking Efficiency: N,N'-Methylenebisacrylamide’s bifunctional structure enables high crosslinking efficiency in hydrogels, unlike mono-substituted derivatives (e.g., N,N-dimethylacrylamide) . Cyclohexyl-substituted acrylamides (e.g., N-Cyclohexyl-2-methylacrylamide) may enhance thermal stability in polymers due to bulky substituents .

Solubility and Reactivity :

  • N,N-Dimethylacrylamide exhibits higher water solubility (data inferred from ) compared to hydrophobic cyclohexyl derivatives.
  • Bulky substituents (e.g., cyclohexyl, phenyl) reduce polymerization rates but improve resistance to hydrolysis .

Cyclohexyl derivatives lack comprehensive toxicological data, but their structural analogs (e.g., alachlor) suggest possible environmental concerns .

Research Implications for N,N-Dicyclohexyl-2-Propenamide

  • High Hydrophobicity : Due to dual cyclohexyl groups, limiting aqueous solubility but enhancing lipid membrane permeability.
  • Regulatory Scrutiny : Similar to other cyclohexyl-substituted amides (e.g., pretilachlor ), environmental persistence and bioaccumulation risks may arise.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.